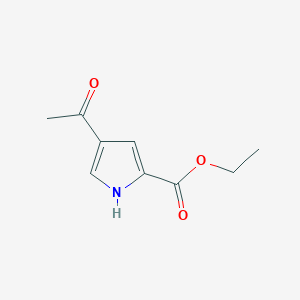

Ethyl 4-acetyl-1H-pyrrole-2-carboxylate

Overview

Description

Synthesis Analysis

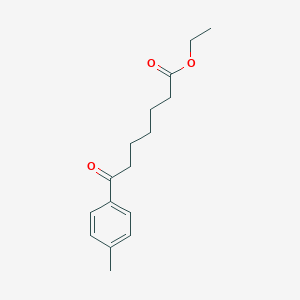

A general method for synthesizing 1H-pyrrole-2-carboxylic acid derivatives involves the reaction between substituted 2H-azirines and enamines. This method yields ethyl 4-acetyl-1H-pyrrole-2-carboxylate among other derivatives, demonstrating moderate to high yields under acid treatment conditions (Law et al., 1984).

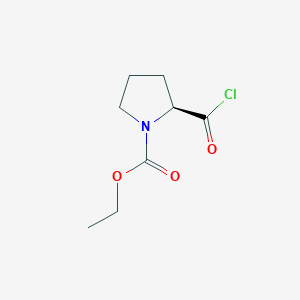

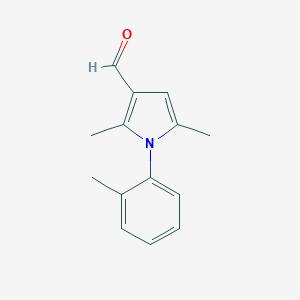

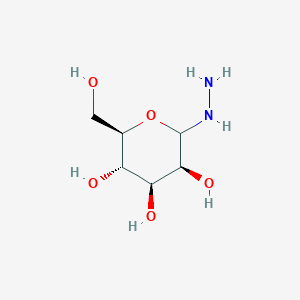

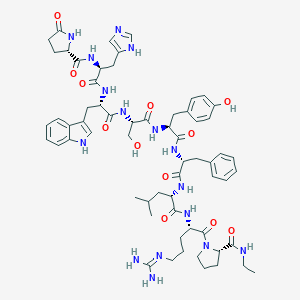

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through X-ray crystallography, providing insights into their highly coplanar and centrosymmetric packing within crystal structures. These structures are characterized by hydrogen-bonded pairs, showcasing the typical conformation and bonding patterns of pyrrole derivatives (Dmitriev et al., 2015).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including condensation and cyclization, leading to a wide array of heterocyclic compounds. The reactivity of this compound is influenced by its structural features, such as the acetyl and ester groups, which make it a versatile precursor in organic synthesis (Khajuria et al., 2013).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and boiling point, are crucial for their application in organic synthesis. These properties are determined by the functional groups present in the molecule and their molecular interactions (Senge et al., 2005).

Chemical Properties Analysis

This compound exhibits typical chemical properties of pyrrole derivatives, such as nucleophilic substitution and electrophilic addition reactions. Its chemical behavior is largely dictated by the pyrrole ring and substituent effects, which can be leveraged to produce a wide range of chemical products (Rawat et al., 2014).

Scientific Research Applications

Biomarkers for Tobacco and Cancer Research

Research into biomarkers for tobacco exposure and cancer risk assessment has led to the development of methods for quantifying specific carcinogen metabolites in human urine. Although "Ethyl 4-acetyl-1H-pyrrole-2-carboxylate" is not directly mentioned, the study on human urinary carcinogen metabolites highlights the broader context of chemical markers associated with tobacco use and potential cancer risk. It discusses the quantification of various carcinogens and their metabolites in smokers and those exposed to environmental tobacco smoke (ETS), showcasing the complexity of chemical interactions within the human body related to carcinogenesis (Hecht, 2002).

Chemical Recycling of Polymers

The chemical recycling of poly(ethylene terephthalate) (PET) reflects the broader interest in applying chemical processes to recycle and repurpose materials. Although the compound is not discussed, this research area emphasizes the importance of chemical transformations in addressing environmental challenges, potentially offering insights into how similar methodologies could be applied to other chemicals or materials (Karayannidis & Achilias, 2007).

Role of Specific Metabolites in Plant Defense

The study on the role of proline and pyrroline-5-carboxylate metabolism in plant defense against pathogens indirectly touches upon the biochemical pathways that could be relevant when considering the biological activity or applications of specific compounds like "this compound" in a biological context. This research underscores the complexity of plant defense mechanisms and the potential for specific chemicals to play roles in such processes (Qamar, Mysore, & Senthil-Kumar, 2015).

Semisynthetic Resorbable Materials from Hyaluronan Esterification

The development of semisynthetic resorbable materials through chemical modification, such as hyaluronan esterification, illustrates the broader application of chemical synthesis techniques in creating biocompatible materials for medical use. While not directly related to "this compound," this area of research highlights the intersection of chemical synthesis and biomedical applications, suggesting potential avenues for the utilization of specific chemical compounds (Campoccia et al., 1998).

Safety and Hazards

The safety information available indicates that Ethyl 4-acetyl-1H-pyrrole-2-carboxylate may be harmful. The hazard statements include H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary statements include P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

Mechanism of Action

Mode of Action

It is known that pyrrole derivatives can interact with various biological targets, leading to a wide range of physiological effects .

Biochemical Pathways

Pyrrole derivatives have been isolated from many natural sources, including fungi, plants, and microorganisms . They are involved in various biological functions, suggesting that molecules containing this skeleton may affect multiple biochemical pathways .

properties

IUPAC Name |

ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(5-10-8)6(2)11/h4-5,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZSCVNFRGWVRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570689 | |

| Record name | Ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119647-69-7 | |

| Record name | Ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

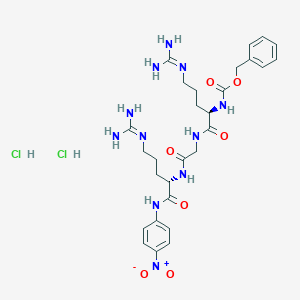

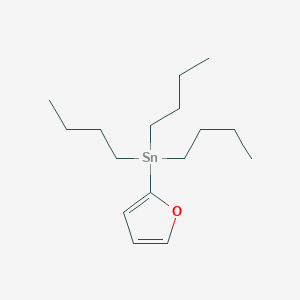

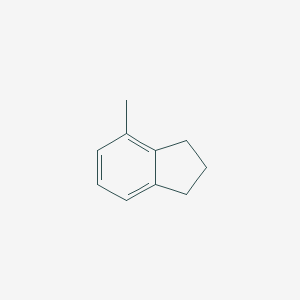

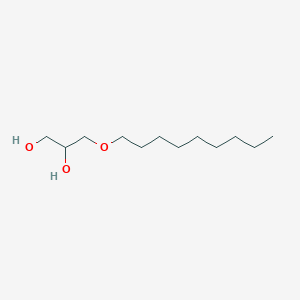

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.